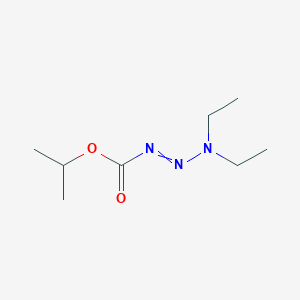
Propan-2-yl 3,3-diethyltriaz-1-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 3,3-diethyltriaz-1-ene-1-carboxylate: is an organic compound that belongs to the class of triazene derivatives. Triazene compounds are known for their diverse chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a triazene moiety attached to a carboxylate group, with propan-2-yl and diethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 3,3-diethyltriaz-1-ene-1-carboxylate typically involves the reaction of a suitable triazene precursor with propan-2-yl and diethyl reagents under controlled conditions. One common method involves the diazotization of a primary amine followed by coupling with an appropriate carboxylate ester. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the triazene linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for achieving high efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Propan-2-yl 3,3-diethyltriaz-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the triazene moiety into amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., temperature, solvent).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
Chemistry: Propan-2-yl 3,3-diethyltriaz-1-ene-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials.
Biology: In biological research, triazene derivatives are studied for their potential as enzyme inhibitors and probes for biochemical pathways.
Medicine: The compound’s structural features make it a candidate for drug development, especially in designing molecules with anticancer or antimicrobial properties.
Industry: In industrial applications, this compound is used in the synthesis of polymers, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl 3,3-diethyltriaz-1-ene-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazene moiety can undergo metabolic activation to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its application, such as its use as a drug or a biochemical probe.
Comparison with Similar Compounds
- Propan-2-yl 3,3-dimethyltriaz-1-ene-1-carboxylate
- Propan-2-yl 3,3-diethyltriaz-1-ene-1-sulfonate
- Propan-2-yl 3,3-diethyltriaz-1-ene-1-phosphate
Uniqueness: Propan-2-yl 3,3-diethyltriaz-1-ene-1-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both propan-2-yl and diethyl groups influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
88014-79-3 |
|---|---|
Molecular Formula |
C8H17N3O2 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
propan-2-yl N-(diethylhydrazinylidene)carbamate |
InChI |
InChI=1S/C8H17N3O2/c1-5-11(6-2)10-9-8(12)13-7(3)4/h7H,5-6H2,1-4H3 |
InChI Key |
KFMXAFJOPCZGIW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)N=NC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



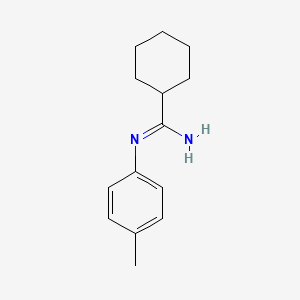
![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium](/img/structure/B14386416.png)
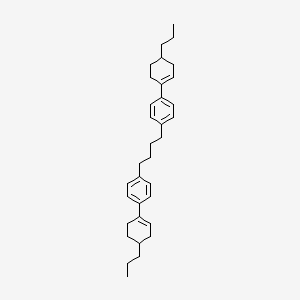
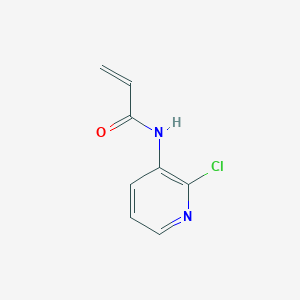


![2-Methyl-N-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]propanamide](/img/structure/B14386452.png)
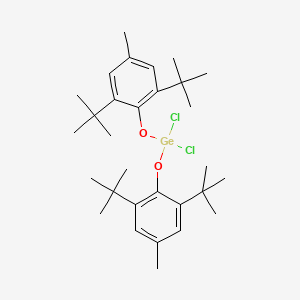

![2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14386486.png)
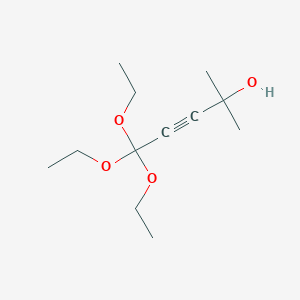
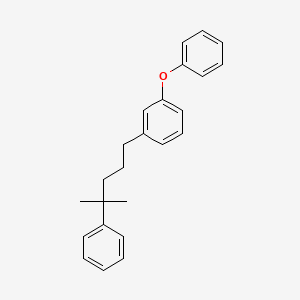
![Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B14386492.png)
